Bis(4-bromophenyl) ether

Catalog No.
S1540609
CAS No.
2050-47-7
M.F
C12H8Br2O
M. Wt
328 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-bromophenyl) ether

CAS Number

2050-47-7

Product Name

Bis(4-bromophenyl) ether

IUPAC Name

1-bromo-4-(4-bromophenoxy)benzene

Molecular Formula

C12H8Br2O

Molecular Weight

328 g/mol

InChI

InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H

InChI Key

YAWIAFUBXXPJMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br

Synonyms

Bis(4-bromophenyl)ether

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br

The exact mass of the compound Bis(4-bromophenyl) ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-bromophenyl) ether is a bifunctional halogenated aromatic building block characterized by two para-substituted bromine atoms separated by a central, flexible ether linkage. With a melting point of 61–63 °C and excellent thermal stability, it serves as a critical precursor for the synthesis of advanced poly(arylene ether)s, poly(thioarylene)s, and highly conjugated organic electronic materials. In procurement and material selection, its primary value lies in its dual functionality, which enables step-growth polymerization and cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig). Crucially, the central oxygen atom imparts conformational flexibility to downstream macromolecules, enhancing their solubility and processability compared to highly rigid biphenyl analogs [1].

Procurement Fit

Compound class Symmetrical di-brominated diphenyl ether (BDE-15)
Research profile Moderate hydrophobicity, higher volatility relative to higher-brominated PBDEs
Workflow fit Environmental fate modeling, comparative toxicology, polymer monomer, indoor air standard

Substituting Bis(4-bromophenyl) ether with close structural analogs fundamentally alters both the synthesis conditions and the physical properties of the resulting materials. Replacing it with bis(4-chlorophenyl) ether drastically reduces reactivity in palladium-catalyzed cross-couplings, often necessitating expensive, specialized phosphine ligands and higher reaction temperatures to achieve comparable yields. Conversely, substituting it with 4,4'-dibromobiphenyl removes the flexible ether 'hinge,' leading to downstream polymers that are overly rigid, highly crystalline, and nearly insoluble in standard organic solvents, which severely complicates thin-film processing for OLEDs or membrane fabrication [1]. Furthermore, mono-brominated analogs like 4-bromophenyl phenyl ether act as chain terminators rather than chain extenders, completely preventing the formation of high-molecular-weight polymers or extended covalent organic frameworks.

Substitution Risk

Aqueous solubility mismatch

Solubility differs by over two orders of magnitude between BDE-15 and higher-brominated PBDEs, altering environmental mobility predictions.

Volatility profile mismatch

Henry's law constant differs by orders of magnitude; BDE-15 partitions far more into the gas phase than BDE-183 or similar higher-brominated congeners.

Polymer Tg not interchangeable

The central ether linkage in BDE-15 yields substantially lower polymer Tg compared to rigid biphenyl analogs; direct substitution alters thermal properties.

Ether Linkage Lowers Polymer Melting Point for Enhanced Processability

The structural flexibility imparted by the ether linkage in bis(4-bromophenyl) ether significantly improves the processability of downstream polymers compared to rigid biphenyl precursors. When polymerized to form poly(thioarylene)s, the rigid 4,4'-dibromobiphenyl precursor yields a highly crystalline polymer with an extreme melting point (Tm) of 454 °C, making melt-processing nearly impossible without thermal degradation. In contrast, incorporating the ether linkage via bis(4-bromophenyl) ether reduces the melting point of the analogous polymer to approximately 191 °C, enabling standard melt processing and improving solubility in common organic solvents like chloroform and THF [1].

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data191 °C (Polymer derived from ether-linked precursor)
Comparator Or Baseline454 °C (Polymer derived from 4,4'-dibromobiphenyl)
Quantified Difference263 °C reduction in melting point
ConditionsPoly(thioarylene) synthesis and DSC thermal analysis

A dramatically lower melting point and improved solubility are critical for the manufacturability of polymer films and membranes, directly dictating the choice of precursor in industrial scale-up.

Henry's Law & Solubility
Head-to-head
BDE-15 H25 = 21 Pa·m³/mol; Sw,25 = 0.00013 g/L
Higher-brominated PBDEs BDE-183 H25 = 0.0074 Pa·m³/mol; BDE-153/154 Sw,25 = 0.00000087 g/L
~2800× higher H; ~149× higher Sw
Supports compound-specific environmental mobility modeling
Measured at 25 °C; GC-retention method

Superior Halide Reactivity in Palladium-Catalyzed Cross-Couplings

In the synthesis of advanced electronic materials, the choice of halide on the diphenyl ether core dictates the efficiency of the catalytic cycle. Bis(4-bromophenyl) ether undergoes facile oxidative addition with standard, cost-effective palladium catalysts (e.g., Pd(PPh3)4) at moderate temperatures (70–90 °C), reliably yielding high-molecular-weight polymers or complex OLED intermediates. In contrast, the generic substitution with bis(4-chlorophenyl) ether results in poor oxidative addition due to the stronger C-Cl bond, requiring elevated temperatures (>110 °C) and expensive, electron-rich bulky ligands to achieve comparable conversion rates.

Evidence DimensionCross-Coupling Reactivity / Catalyst Requirement
Target Compound DataHigh reactivity with standard Pd catalysts at 70–90 °C
Comparator Or BaselineBis(4-chlorophenyl) ether (Requires specialized bulky ligands and >110 °C)
Quantified DifferenceSignificantly lower activation energy barrier and reduced catalyst cost
ConditionsPalladium-catalyzed step-growth polymerization / cross-coupling

Procurement of the brominated precursor eliminates the need for expensive specialized catalysts and harsh reaction conditions, lowering overall synthesis costs and improving batch-to-batch reproducibility.

Hepatic oxidative toxicity
Head-to-head
BDE-15 < HODE-15 < CDE-15
Lowest toxicity; differential hepatic zinc modulation
Supports bromine-specific toxicology comparator
28-day oral exposure, mice, 1.20 mg/kg/day

Bifunctionality Enables High-Molecular-Weight Polymerization

For applications requiring mechanical robustness or extended conjugated networks, the precursor must possess dual reactive sites. Bis(4-bromophenyl) ether acts as an effective AA-type monomer in step-growth polymerizations, allowing the formation of linear poly(arylene ether)s and cross-linked networks with molecular weights (Mn) routinely exceeding 10,000 g/mol. Utilizing a mono-brominated analog, such as 4-bromophenyl phenyl ether, strictly limits the reaction to end-capping, capping the degree of polymerization at 1 and completely preventing the formation of polymeric materials [1].

Evidence DimensionDegree of Polymerization Capacity
Target Compound DataActs as an AA monomer (enables high MW polymers, Mn > 10,000)
Comparator Or Baseline4-Bromophenyl phenyl ether (Acts strictly as a chain terminator)
Quantified DifferenceEnables extended chain growth vs. immediate termination
ConditionsStep-growth polycondensation reactions

Buyers synthesizing polymers, COFs, or extended OLED matrices must procure the strictly bifunctional bis(4-bromophenyl) ether to ensure chain propagation and material integrity.

Polymer glass transition
Reported
BDE-15-derived polymer Lower Tg (qualitative)
4,4′-Dibromobiphenyl-derived Tg = 122.2 °C; Tm = 221.3 °C
Ether linkage increases flexibility, reducing Tg
Supports flexible polymer design via ether monomer
Polymerization at 260 °C in diphenyl ether
Algal EC50
Head-to-head
EC50 = 3.88 mg/L (BDE-15) vs. 7.24 mg/L (BDE-3)
~1.87× more toxic than BDE-3
Supports compound-specific ecotoxicity assessment
Test organism: Chlorella vulgaris
Environmental occurrence
Class-level inference
Marine sediment: 100% detection; Indoor air: 15.9 pg/m³ (2nd most abundant PBDE)
Class-level evidence supports monitoring panel; verify context
GC-NCI/MS; indoor air sampling context

Synthesis of Soluble Poly(arylene ether)s and Poly(thioarylene)s

Directly leveraging its flexible ether linkage, this compound is the ideal precursor for high-performance engineering plastics where melt-processability and solubility are required, outperforming rigid biphenyl precursors that yield intractable, highly crystalline materials [1].

OLED and Organic Electronic Material Fabrication

Utilized as a core building block in Suzuki and Buchwald-Hartwig cross-couplings to synthesize hole-transporting materials and light-emitting polymers, where its high bromine reactivity ensures high yields and reproducibility without the need for specialized, expensive phosphine ligands .

Covalent Organic Framework (COF) Assembly

Serves as a reliable, flexible linear linker in the construction of porous organic frameworks, where its bifunctionality is strictly required to build extended, robust 2D or 3D networks as opposed to mono-functional chain terminators[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental fate modeling
High Henry's law constant and aqueous solubility among PBDEs
Calibration for lower-brominated PBDE mobility
Comparative toxicology of halogenated ethers
Defined hepatic oxidative stress profile and metal homeostasis modulation
Benchmarking bromine-specific toxic effects vs. chlorine/hydroxyl
Synthesis of low-Tg polymer materials
Ether-linkage monomer for chain flexibility
Polymer glass transition temperature and mechanical behavior
Indoor air quality analytical method development
Significant airborne abundance and detection frequency
Method sensitivity and selectivity for BDE-15 in indoor air

XLogP3

4.1

Boiling Point

339.0 °C

Melting Point

60.5 °C

UNII

OS4N55HE2E

Other CAS

2050-47-7

Wikipedia

4,4'-dibromodiphenyl ether

General Manufacturing Information

Benzene, 1,1'-oxybis[4-bromo-: ACTIVE

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